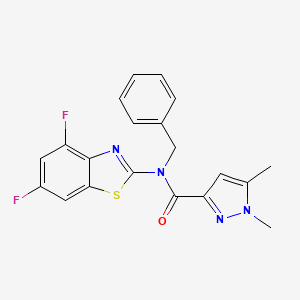

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzothiazole ring and a benzyl group. Its structure combines a pyrazole-carboxamide moiety with a 4,6-difluorobenzothiazolyl group, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N4OS/c1-12-8-16(24-25(12)2)19(27)26(11-13-6-4-3-5-7-13)20-23-18-15(22)9-14(21)10-17(18)28-20/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPWLIMVOVGINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, introduction of the difluoro groups, and subsequent coupling with the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzothiazole- and pyrazole-containing derivatives. Below is a comparative analysis based on functional groups and substituents:

Core Structural Differences

Target Compound :

- Pyrazole ring: 1,5-dimethyl substitution.

- Benzothiazole ring: 4,6-difluoro substitution.

- Functional group: Carboxamide linked to an N-benzyl group.

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1) :

Electronic and Steric Effects

Pharmacological Implications

The substitution pattern (e.g., fluorine atoms in benzothiazole) is often associated with enhanced metabolic stability and membrane permeability in drug discovery .

Data Table: Structural and Functional Comparison

Biological Activity

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H12F2N2OS

- Molecular Weight : 318.3 g/mol

- CAS Number : 571149-93-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the difluorobenzothiazole moiety enhances its affinity for biological macromolecules, which may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The compound has been evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Key Findings:

- Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Inhibition Rates : The compound exhibited significant inhibition of cell proliferation in MIA PaCa-2 cells with IC50 values in the low micromolar range.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 5.0 | mTORC1 inhibition and increased autophagy |

| A549 | 7.5 | Induction of apoptosis |

| HeLa | 6.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains.

Key Findings:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its potential applications.

- Antitumor Study :

-

Antimicrobial Study :

- In vitro tests demonstrated that N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general protocol involves:

- Reacting a pyrazole-thiol derivative (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with benzyl halides in N,N-dimethylformamide (DMF) using K₂CO₃ as a base at room temperature .

- For carboxamide formation, coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in DMF with diisopropylethylamine (DIPEA) are effective .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Answer:

- IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and benzothiazole (C-F stretches at 1100–1250 cm⁻¹) .

- ¹H NMR : Look for characteristic signals:

- Pyrazole methyl groups (δ 2.2–2.8 ppm, singlet).

- Benzyl protons (δ 4.5–5.0 ppm, multiplet) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S, and F percentages to confirm purity .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields for derivatives of this compound?

Answer: Yield discrepancies often arise from:

- Steric hindrance : Bulky substituents on the benzothiazole ring reduce reactivity. Use polar aprotic solvents (e.g., DMF) to enhance solubility .

- Competing side reactions : Optimize stoichiometry (e.g., 1.1–1.2 equivalents of alkyl halide) and monitor reaction progress via TLC .

- Purification challenges : Employ flash chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Case Study:

A derivative with a 4-chlorophenyl group (Compound 4g) achieved 70% yield in ethanol, while a 2,6-difluorophenyl analog (4h) yielded 60% due to increased fluorine electronegativity slowing the reaction .

Q. How can computational methods predict the biological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or antimicrobial targets). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the benzothiazole ring .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing fluorine atoms lower LUMO energy, enhancing electrophilicity .

Q. What analytical techniques are critical for studying degradation products under varying pH conditions?

Answer:

- HPLC-MS : Monitor hydrolysis of the carboxamide group at acidic/basic pH. Use a C18 column with acetonitrile/water gradient (0.1% formic acid) .

- Stability Studies : Accelerated testing at 40°C/75% RH for 4 weeks. Degradation products include free pyrazole and benzothiazole fragments .

Experimental Design:

| Condition | Degradation Pathway | Major Product |

|---|---|---|

| pH 1.2 (HCl) | Amide hydrolysis | 1,5-dimethylpyrazole-3-carboxylic acid |

| pH 9.0 (NaOH) | Benzothiazole ring opening | 4,6-difluoro-2-aminobenzothiazole |

Methodological Recommendations

- Synthetic Optimization : Prioritize EDCI/HOBT coupling for high-yield amide formation in inert atmospheres .

- Data Validation : Cross-validate NMR and IR data with computational simulations (e.g., ChemDraw or ACD/Labs) to resolve spectral ambiguities .

- Controlled Stability Testing : Use lyophilization to isolate degradation products for structural elucidation via X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.